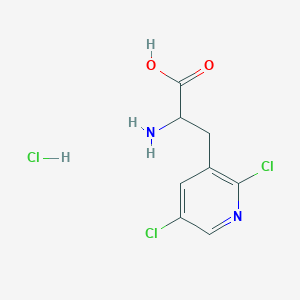

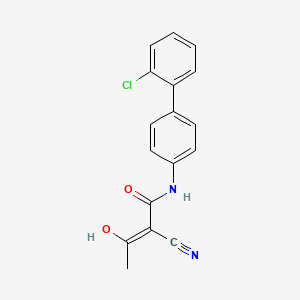

![molecular formula C17H17N5O2S B2857374 1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-25-9](/img/structure/B2857374.png)

1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves a variety of synthetic routes . One common method is the cyclization of a heterocyclic diamine with a nitrite . Another approach involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also unique methods for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors . This shows their versatile biological activities. The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has a wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications

Efficient Synthesis and Antagonistic Properties

One study describes an efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a stereoselective process starting from direct condensation and leading to a one-pot process yielding a morpholine derivative with potential antagonistic properties. This process highlights the importance of morpholine derivatives in medicinal chemistry, especially for targeting NK(1) receptors, which are critical in the management of chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).

Heterocyclic Synthesis for Biological Exploration

Another study focuses on the utility of substituted ethanones, closely related to the chemical structure of interest, in the synthesis of a wide range of heterocyclic compounds such as thiophene, oxazole, and triazoles. These compounds are sought after for their biological and medicinal properties, underscoring the significance of ethanones as precursors in developing pharmacologically active molecules (M. Salem et al., 2021).

Antioxidant and Anticancer Activities

Research into novel derivatives of propanehydrazide, which share a similar focus on nitrogen-containing heterocycles, demonstrates significant antioxidant and anticancer activities. These studies reveal the potential of such derivatives in developing therapeutic agents against various cancers, highlighting the importance of morpholine and triazole derivatives in drug discovery (I. Tumosienė et al., 2020).

Synthesis and Evaluation of Antitumor Compounds

Further research demonstrates the synthesis of morpholinylchalcones and their conversion into compounds with potential antitumor activities. This study exemplifies the application of morpholine-based heterocycles in constructing molecules that could offer new avenues for cancer treatment, especially against lung and liver cancers (Zeinab A. Muhammad et al., 2017).

Photophysical Characterization for Drug Development

Another investigation into the synthesis of diacetylstilbene derivatives utilizing a novel triazene, which includes morpholine as a functional group, provides insights into the photophysical properties of these compounds. Such studies are crucial for understanding how these properties can be harnessed in developing photostable drugs or in photodynamic therapy (C. Pye et al., 2010).

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

Triazolothiadiazine and its derivatives have profound importance in drug design, discovery and development . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies have also been summarized . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name |

1-morpholin-4-yl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-16(21-8-10-24-11-9-21)12-25-15-7-6-14-18-19-17(22(14)20-15)13-4-2-1-3-5-13/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZQMUGWRXEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)

![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)

![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

![N-(2-hydroxy-2-methyl-4-phenylbutyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2857308.png)

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)